molecular formula C11H15NO3 B14511594 5-(Pentyloxy)pyridine-2-carboxylic acid CAS No. 62724-84-9

5-(Pentyloxy)pyridine-2-carboxylic acid

Cat. No.: B14511594
CAS No.: 62724-84-9
M. Wt: 209.24 g/mol
InChI Key: DPCYKLNMNFPPKK-UHFFFAOYSA-N
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Description

5-(Pentyloxy)pyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and an alkoxy group. The presence of the pentyloxy group at the 5-position and the carboxylic acid group at the 2-position makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentyloxy)pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 5-bromopyridine-2-carboxylic acid is coupled with pentylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Pentyloxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridinecarboxylic acids, alcohols, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Pentyloxy)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pentyloxy)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the pentyloxy group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid:

    3-Pyridinecarboxylic acid:

    4-Pyridinecarboxylic acid:

Uniqueness

The presence of the pentyloxy group at the 5-position in 5-(Pentyloxy)pyridine-2-carboxylic acid imparts unique chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62724-84-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-pentoxypyridine-2-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-2-3-4-7-15-9-5-6-10(11(13)14)12-8-9/h5-6,8H,2-4,7H2,1H3,(H,13,14)

InChI Key

DPCYKLNMNFPPKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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